molecular formula C8H5BrClNO2S B1415611 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride CAS No. 1805571-89-4

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride

Cat. No. B1415611
M. Wt: 294.55 g/mol
InChI Key: MQRQKAOOHVHZEM-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is a chemical compound with the following properties:



  • IUPAC Name : 3-bromo-2-cyano-5-methylbenzenesulfonyl chloride

  • Molecular Formula : C~8~H~5~BrClNO~2~S

  • Molecular Weight : 294.55 g/mol

  • CAS Number : 1805571-89-4



Molecular Structure Analysis

The molecular structure of 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride consists of a benzene ring with substituents. The bromine atom (Br) and cyano group (CN) are attached to the aromatic ring, while the sulfonyl chloride group (SO~2~Cl) is also present. The arrangement of these functional groups significantly influences the compound’s reactivity and properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and condensations. However, specific reaction pathways would require further investigation.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : Likely a white to off-white solid.

    • Melting Point : Not specified.

    • Solubility : Solubility in various solvents would need experimental determination.




  • Chemical Properties :



    • Reactivity : Reacts with nucleophiles, bases, and other functional groups.

    • Stability : May be sensitive to moisture and light.




Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Hazardous Reactions : Avoid contact with strong bases, reducing agents, and incompatible materials.

  • Toxicity : Handle with care; wear appropriate protective equipment.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Dispose of according to local regulations.


Future Directions

Research avenues related to 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride include:



  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Applications : Investigate potential applications in pharmaceuticals, materials science, or organic synthesis.


Please note that the availability of relevant papers and detailed studies may vary. For further insights, consult peer-reviewed literature or specialized databases12.


properties

IUPAC Name

3-bromo-2-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)8(3-5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRQKAOOHVHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222103
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride

CAS RN

1805571-89-4
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805571-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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